molecular formula C21H23N3OS B3010633 N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-57-2

N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3010633
CAS No.: 851131-57-2
M. Wt: 365.5
InChI Key: XCVQNJGABUQHHS-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug development.

    Therapeutic Applications:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}propionamide
  • N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}butyramide

Uniqueness

The uniqueness of “this compound” lies in its specific structural features, such as the presence of the dimethylphenyl groups and the imidazole ring, which confer distinct chemical and biological properties. These features may result in unique interactions with molecular targets, leading to specific biological activities.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)23-20(25)13-26-21-22-8-9-24(21)19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVQNJGABUQHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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